9-cis-Retinal

Descripción general

Descripción

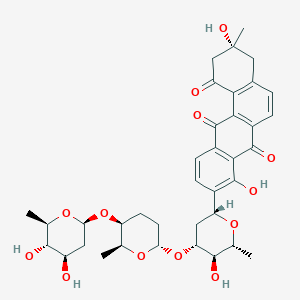

9-cis-Retinal is a natural retinoid . It is also known as Vitamin A aldehyde . It is used in studies on the mechanisms of visual function . It is a natural ligand (chromophore) of the vertebrate rod visual pigment .

Synthesis Analysis

The regioselective Z-isomerization of thermodynamically stable all-trans retinoids remains challenging . A novel, straightforward approach for the catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation has been presented . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids . The most effective catalytic system was comprised of a palladium complex with labile ligands .Molecular Structure Analysis

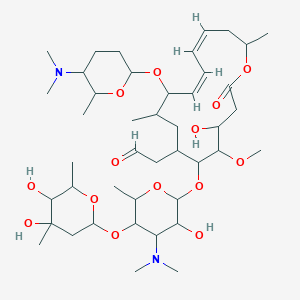

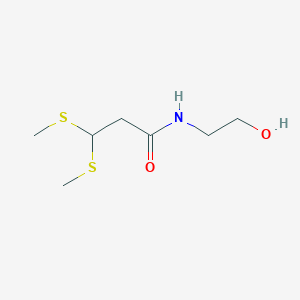

The molecular formula of 9-cis-Retinal is C20H28O . The molecular weight is 284.44 . The structure of 9-cis-Retinal consists of seven transmembrane α-helices, with the amino terminus on the outside of the cell membrane, and the carboxy terminus inside the cell .Chemical Reactions Analysis

In cis-retinal, absorption of a photon promotes a p electron in the pi bond to a higher-energy orbital . This excitation “breaks” the pi component of the double bond and is temporarily converted into a single bond . This means the molecule can now rotate around this single bond, which it does by swiveling through 180 degrees .Physical And Chemical Properties Analysis

9-cis-Retinal is a yellow to yellow-orange powder . It has a melting point of 56-58 °C . It is soluble in most organic solvents, fats, and oils; sparingly soluble in water .Aplicaciones Científicas De Investigación

Treatment for Retinitis Pigmentosa (RP)

9-cis-Retinal has been used in preclinical and clinical studies to improve retinal function in patients with RP and patients with mutations in RDH5, a visual cycle enzyme . Oral treatment with 9-cis-β-carotene (9CBC), a 9-cis-retinal precursor, rescued retinal function and promoted photoreceptor survival in RPE65/rd12 mice .

Rescue of Cones

9-cis-β-Carotene has been shown to rescue cones and reduce retinal microglial cell activation . Synthetic 9CBC increased cone survival, with similar efficacy as natural 9CBC .

Reduction of Retinal Microglia Activation

9-cis-β-Carotene treatment reduced the size of LPS-activated microglial cells, suggesting that it may alleviate retinal degeneration by reducing retinal microglia activation .

Improvement of Age-Related Retinal Dysfunction

Long-term administration of 9-cis-Retinyl Acetate improved deteriorating photoreceptor function in mice at 10 and 14 months of age . It increased the rhodopsin regeneration ratio, improved ERG responses, and improved dark adaptation .

Neuroprotection in Parkinson’s Disease

9-cis-Retinoic acid (9cRA) has been found to favor dopamine cell survival and induce neuroprotection in neurodegenerative disorders like Parkinson’s disease .

Anti-Inflammatory Function

9cRA has been shown to elicit anti-inflammatory function and stimulate mast cells, inhibiting interleukin 4 and 5 expression levels .

Treatment for Refractory Cancer

9cRA is in clinical trial phase II for treating refractory cancer .

Studies on Visual Function Mechanisms

9-cis-Retinal is used in studies on the mechanisms of visual function as it is a natural ligand (chromophore) of the vertebrate rod visual pigment .

Mecanismo De Acción

Target of Action

9-cis-Retinal, a derivative of vitamin A, primarily targets the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are nuclear receptors that regulate gene expression and play crucial roles in various physiological processes, including embryonic development, cell differentiation, and vision .

Mode of Action

The mode of action of 9-cis-Retinal involves its conversion into 9-cis-Retinoic acid, which acts as a potent agonist for RARs and RXRs . Upon absorption of a photon, 9-cis-Retinal undergoes isomerization, promoting a p electron in the pi bond to a higher-energy orbital. This excitation “breaks” the pi component of the double bond, temporarily converting it into a single bond, allowing the molecule to rotate around this single bond .

Biochemical Pathways

9-cis-Retinal is involved in the retinoid cycle, a crucial biochemical pathway for vision. It is converted into 9-cis-Retinoic acid, which regulates the expression of target genes via activation of RARs and RXRs . This process is essential for many physiological processes, including embryonic development, reproduction, postnatal growth, differentiation, maintenance of various epithelia, immune responses, and vision .

Pharmacokinetics

The pharmacokinetics of 9-cis-Retinal involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolically converted first to fatty acid esters and consequently to 9-cis-retinal to form isorhodopsin . The plasma 9-cis-Retinoic acid area under the curve declines by an average of 65% from day 1 values , indicating its metabolism and clearance from the body.

Result of Action

The action of 9-cis-Retinal results in improved visual function and preservation of retinal morphology . It supports photoreceptor survival and may alleviate retinal degeneration by reducing retinal microglia activation . It also induces apoptosis, regulates the cell cycle, and exhibits anti-cancer, anti-inflammatory, and neuroprotective activities .

Action Environment

The action of 9-cis-Retinal can be influenced by environmental factors. For instance, the efficacy of 9-cis-Retinal in improving visual function and preserving retinal morphology was observed in mice under specific conditions . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

A proof-of-concept study for oral synthetic 9-cis-retinyl provides visual rescue for late-onset autosomal dominant retinitis pigmentosa (adRP) . The synthetic compound was designed to replace the normal functioning of 11-cis retinal . The QLT091001 compound is understood to convert in the body to 9-cis retinal to combine with opsin forming iso-rhodopsin and initiating the phototransduction cascade upon activation by light .

Propiedades

IUPAC Name |

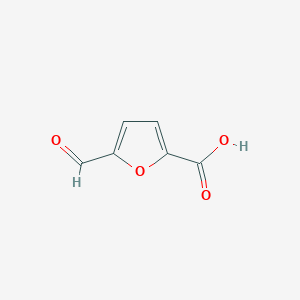

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-MKOSUFFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891233 | |

| Record name | 9-cis-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 9-cis-Retinal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 9-cis-Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

9-cis-Retinal | |

CAS RN |

514-85-2 | |

| Record name | 9-cis-Retinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-cis-Retinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinal, 9-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-cis-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-cis-retinal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-cis-Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 9-cis-Retinal primarily interacts with opsin, the protein component of visual pigments, to form isorhodopsin in rod photoreceptor cells. [] This binding is analogous to the binding of 11-cis-retinal to opsin, which forms rhodopsin, the primary visual pigment responsible for dim-light vision. []

A: The binding of 9-cis-Retinal to opsin triggers a conformational change in the protein, leading to the activation of a signaling cascade known as phototransduction. [] This cascade ultimately results in the transmission of visual signals to the brain. []

A: Yes, studies have shown that 9-cis-Retinal can partially restore visual function in animal models of Leber congenital amaurosis (LCA), a group of inherited retinal diseases. [, , , , ] For example, in Rpe65-/- mice, a model of LCA, oral administration of 9-cis-Retinal led to the formation of isorhodopsin and restored light sensitivity. []

A: Yes, 9-cis-Retinal can also bind to cellular retinaldehyde-binding protein (CRALBP), a protein involved in the visual cycle. [] Interestingly, CRALBP exhibits thermal isomerase activity when bound to 9-cis-retinal, converting it to 9,13-dicis-retinal. []

ANone: The molecular formula of 9-cis-Retinal is C20H28O, and its molecular weight is 284.44 g/mol.

A: 9-cis-Retinal has a characteristic absorption maximum (λmax) around 370-380 nm in its unbound form. When bound to opsin forming isorhodopsin, the λmax shifts to approximately 487 nm. [] The exact λmax can vary slightly depending on the species and the experimental conditions.

A: 9-cis-Retinal is a valuable tool in vision research, particularly in studying the structure and function of visual pigments and the mechanisms of the visual cycle. [, ]

ANone: 9-cis-Retinal itself does not possess inherent catalytic properties. Its primary role is as a chromophore, undergoing isomerization upon light absorption, which triggers the activation of visual phototransduction.

A: Yes, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, have been used to study the interaction of 9-cis-Retinal with opsin. [, ] These methods provide insights into the binding site, binding affinity, and conformational changes upon ligand binding.

A: Yes, computational studies have examined the structural and energetic properties of different cis isomers of retinal in visual pigments. [] These studies suggest that electrostatic interactions between retinal and opsin play a crucial role in the natural selection of 11-cis-retinal. []

A: Yes, modifications to the structure of 9-cis-Retinal, such as the introduction of methyl groups, can alter its binding affinity to opsin and the spectroscopic properties of the resulting pigment. []

A: Several strategies have been explored to improve the stability of 9-cis-Retinal. One approach involves conjugating it to other molecules, such as chitosan, to form prodrugs with enhanced stability and sustained release properties. [] In a study using Lrat-/- mice, a model of retinal disease, chitosan-9-cis-retinal conjugates exhibited improved pharmacokinetic properties and sustained plasma levels of 9-cis-retinol, resulting in a longer duration of visual function recovery. []

ANone: As a retinoid, 9-cis-Retinal should be handled with caution, following appropriate safety guidelines for handling potentially hazardous chemicals. Consult relevant safety data sheets and institutional guidelines for specific instructions on storage, handling, and disposal.

A: 9-cis-Retinal, like other retinoids, is metabolized by enzymes such as aldehyde dehydrogenases (ALDHs) to form 9-cis-retinoic acid. [, , , , , ] Multiple ALDH isozymes can contribute to this metabolic conversion, including RALDH1, RALDH2, and ALDH12. []

A: Researchers have employed various in vitro models, including reconstituted systems using purified opsin and retinal isomers, as well as cell-based assays using HEK293 cells expressing visual pigments, to investigate the regeneration kinetics and binding properties of 9-cis-Retinal with opsin. [, , ]

ANone: While 9-cis-Retinal has shown promise in preclinical studies, more research is needed to fully understand its long-term safety profile in humans. As with any potential therapeutic agent, careful evaluation of potential risks and benefits is crucial.

ANone: Delivering therapeutic agents to the retina poses significant challenges due to the blood-retinal barrier, which restricts the passage of many molecules from the bloodstream into the eye.

A: Researchers are investigating various drug delivery strategies to improve the delivery of 9-cis-Retinal and other retinoids to the retina. These strategies include intravitreal injections, sustained-release implants, and the development of novel drug delivery systems that can bypass the blood-retinal barrier. [, ]

A: 9-cis-Retinal is commonly extracted from biological samples using organic solvents and then analyzed using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection. [, , ]

ANone: Information regarding the environmental fate and potential ecotoxicological effects of 9-cis-Retinal is limited and requires further investigation.

A: Like other retinoids, 9-cis-Retinal is highly lipophilic and exhibits poor solubility in aqueous solutions. [] Its dissolution and solubility can be influenced by factors such as pH, temperature, and the presence of solubilizing agents.

ANone: Analytical methods for characterizing and quantifying 9-cis-Retinal are validated following standard guidelines to ensure accuracy, precision, specificity, linearity, range, robustness, and stability.

ANone: Stringent quality control measures are crucial for ensuring the purity, identity, potency, and stability of 9-cis-Retinal used in research and potential therapeutic applications.

ANone: Limited information is available regarding the potential immunogenicity of 9-cis-Retinal. Further research is needed to assess its potential to induce an immune response.

ANone: Data on the specific interactions of 9-cis-Retinal with drug transporters is limited.

ANone: Information regarding 9-cis-Retinal's potential to induce or inhibit drug-metabolizing enzymes is scarce and requires further investigation.

ANone: As a naturally occurring retinoid, 9-cis-Retinal is generally considered biocompatible. It is metabolized in the body and ultimately eliminated.

ANone: Research is ongoing to explore alternative therapeutic strategies for retinal diseases, including gene therapy, stem cell therapy, and the development of novel pharmacological agents that target different pathways involved in retinal degeneration.

ANone: Specific guidelines for the recycling and waste management of 9-cis-Retinal might vary depending on the specific application and local regulations. It is crucial to follow appropriate waste disposal protocols for potentially hazardous chemicals.

A: Research on 9-cis-Retinal and visual pigments requires specialized equipment and facilities, including those for cell culture, protein purification, spectroscopy, electrophysiology, microscopy, and animal studies. [, , , , , , , ] Access to animal models of retinal diseases is essential for in vivo studies.

A: Research on 9-cis-Retinal has significantly contributed to our understanding of the visual cycle, the molecular mechanisms of vision, and the development of potential therapies for retinal diseases. Early studies focused on characterizing the ability of 9-cis-Retinal to form isorhodopsin and its role in the visual cycle. [, ] Subsequent research has explored its potential therapeutic applications, particularly in treating retinal diseases caused by mutations in genes involved in 11-cis-retinal synthesis. [, , , , ]

A: The study of 9-cis-Retinal and its role in vision has benefited from collaborations among scientists from diverse fields, including biochemistry, biophysics, molecular biology, genetics, pharmacology, ophthalmology, and computational chemistry. [, , , , , , , ] For example, the development of novel therapeutic strategies for retinal diseases often involves interdisciplinary approaches that combine drug discovery, drug delivery, and gene therapy. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.